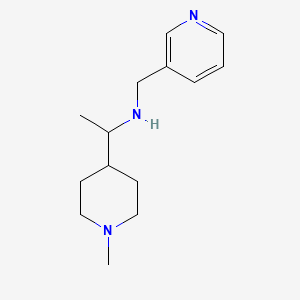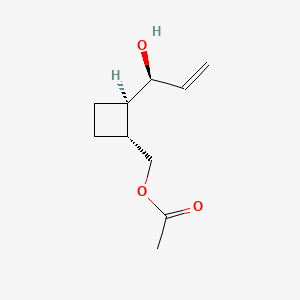
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate is a complex organic compound featuring a cyclobutane ring, a hydroxyallyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of ((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate may involve large-scale flow microreactor systems or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Flow microreactor systems are often preferred due to their efficiency and reduced waste generation .
Análisis De Reacciones Químicas
Types of Reactions
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyallyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The acetate ester can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyallyl group may yield aldehydes or ketones, while reduction of the acetate ester will produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate involves its interaction with specific molecular targets. The hydroxyallyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutyl methyl acetate: Lacks the hydroxyallyl group, resulting in different reactivity and applications.
(1R,2R)-2-((S)-1-Hydroxyethyl)cyclobutyl)methyl acetate: Similar structure but with an ethyl group instead of an allyl group, leading to different chemical properties.
Uniqueness
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate is unique due to the presence of both the hydroxyallyl group and the cyclobutane ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
[(1R,2R)-2-[(1S)-1-hydroxyprop-2-enyl]cyclobutyl]methyl acetate |
InChI |
InChI=1S/C10H16O3/c1-3-10(12)9-5-4-8(9)6-13-7(2)11/h3,8-10,12H,1,4-6H2,2H3/t8-,9+,10-/m0/s1 |
Clave InChI |
QUVWYOMVPMYPJD-AEJSXWLSSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1CC[C@H]1[C@H](C=C)O |
SMILES canónico |
CC(=O)OCC1CCC1C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



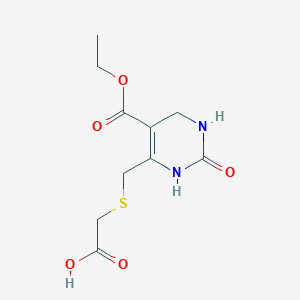
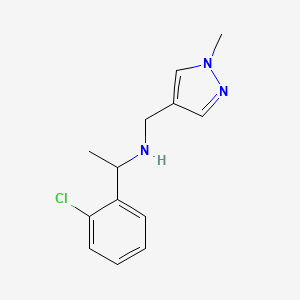
![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
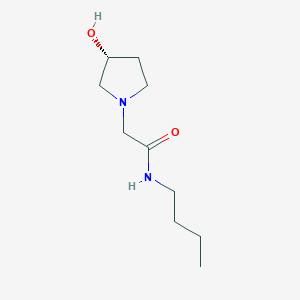
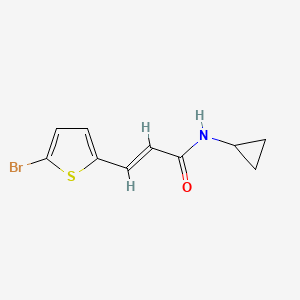



![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)


